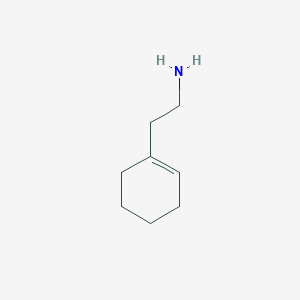

2-(1-Cyclohexenyl)ethylamine

Description

Historical Overview of Research on 2-(1-Cyclohexenyl)ethylamine and Related Compounds

Research involving this compound and its derivatives can be traced back to the mid-20th century, with significant contributions from researchers like Hellerbach and Schnider in the development of morphinans as antitussive and analgesic agents. google.com Early methods for its synthesis involved the reduction of benzyl (B1604629) cyanide with lithium in the presence of ethylamine (B1201723), as described by R.A. Benkeser and colleagues in the Journal of the American Chemical Society in 1955. google.com Over the years, various synthetic routes have been explored to improve yield, purity, and industrial scalability. google.comgoogle.compatsnap.com These include the catalytic hydrogenation of 2-(1-cyclohexenyl)acetonitrile and a multi-step process starting from cyclohexanone (B45756). google.com

Significance of this compound as a Chemical Intermediate

The primary significance of this compound lies in its utility as a foundational molecule for constructing more elaborate chemical structures. nih.gov Its amine group and the double bond in the cyclohexene (B86901) ring provide reactive sites for a variety of chemical transformations. This has made it an indispensable component in the production of various organic compounds, including herbicides and, most notably, pharmaceuticals. chemicalbull.comnih.gov

Role in Pharmaceutical Synthesis

The application of this compound as an intermediate is particularly prominent in the pharmaceutical industry. justdial.comlookchem.comruifuchem.compharmaffiliates.comcphi-online.comlookchem.com It serves as a starting material for the synthesis of several APIs, contributing to the development of important therapeutic agents. justdial.compharmaffiliates.com

A key area where this compound plays a pivotal role is in the synthesis of morphinans, a class of psychoactive chemicals with a core structure similar to morphine. google.compharmaffiliates.com

The most well-documented and significant application of this compound is as a key intermediate in the manufacture of Dextromethorphan (B48470). google.comgoogle.compatsnap.comcphi-online.com Dextromethorphan is a widely used over-the-counter antitussive (cough suppressant). google.comlookchem.com The synthesis involves a series of reactions, including the condensation of this compound with 4-methoxyphenylacetic acid to form an amide, followed by a Bischler-Napieralski cyclization to create the core isoquinoline (B145761) structure of the morphinan (B1239233) skeleton. google.com

The foundational role of this compound in creating the morphinan backbone extends to the potential synthesis of other analogs with analgesic and antitussive properties. google.comamericanchemicalsuppliers.com By modifying the substituents on the aromatic ring or the nitrogen atom, different morphinan derivatives can be accessed, although dextromethorphan remains the most commercially significant example derived from this intermediate. google.com

Beyond morphinans, this compound is an intermediate for other classes of APIs. For instance, it is used to synthesize (cyclohexenyl)ethyl (5-halopyridyl) thioureas, which have been investigated as inhibitors of multidrug-resistant human immunodeficiency virus-1 (HIV-1). pharmaffiliates.comamericanchemicalsuppliers.com Additionally, research has explored its use in creating novel urea (B33335) derivatives with potential as TNF-α production inhibitors, which could be useful in treating autoimmune diseases like rheumatoid arthritis. google.com

Synthesis of Morphinan Derivatives

Applications in Other Chemical Industries

Beyond its well-established role in pharmaceutical synthesis, this compound serves as a versatile substrate and building block in other areas of the chemical industry.

Its applications include:

Substrate for Allylic Hydroxylation: The compound has been used as a model substrate in allylic hydroxylation reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This type of reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a hydroxyl group at a position adjacent to a double bond.

Materials Science and Optoelectronics: this compound is utilized in the preparation of advanced materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is a component in the synthesis of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium (B1175870) lead iodide. sigmaaldrich.comsigmaaldrich.com These materials are then used to fabricate optoelectronic-compatible heterostructures, indicating a role in the development of new electronic and optical devices. sigmaaldrich.comsigmaaldrich.com

Coordination Chemistry: The molecule acts as a ligand in the formation of novel coordination complexes. researchgate.net Researchers have prepared Hofmann-type complexes and clathrates, such as M(CyHEA)₂Ni(CN)₄ (where M=Ni or Co) and M(CyHEA)₂Ni(CN)₄·2Benzene (where M=Ni or Cd). researchgate.netosu.edu In these structures, the this compound molecule binds to a metal atom, forming polymeric layers that are of interest in the study of host-guest chemistry and materials with specific structural and thermal properties. researchgate.netosu.edu

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is primarily focused on optimizing its synthesis and exploring its fundamental chemical properties for broader applications. A significant area of investigation is the development of more efficient and sustainable production methods.

Recent advancements include the establishment of an integrated five-step continuous flow synthesis process. researchgate.net This approach offers significant advantages over traditional batch processing, including improved efficiency, safety, and scalability, with one study reporting up to 56% yield and a throughput of 32 mmol/h. Flow chemistry represents a modern paradigm in pharmaceutical and chemical manufacturing, and its application to this key intermediate highlights a move towards greener and more sustainable synthetic processes. researchgate.net

Future research is likely to continue in several key directions:

Green Chemistry: There is a persistent effort to replace costly and hazardous reagents, such as expensive catalysts (e.g., red aluminum) or reducing agents, with more environmentally benign and cost-effective alternatives. patsnap.comchemicalbook.com

Catalyst Development: Research into new catalysts to improve the regioselectivity of hydrogenation reactions, such as the conversion of 2-(1-cyclohexenyl)acetonitrile, remains a priority to minimize by-products and simplify purification. trea.compatsnap.com

Expansion of Applications: The use of this compound in materials science, particularly in perovskite-type structures for optoelectronics, is an emerging field. sigmaaldrich.comsigmaaldrich.com Future studies may explore the synthesis of new derivatives to tune the properties of these materials for specific applications.

Theoretical Modeling: Advanced computational studies, like the combined experimental and theoretical investigations using DFT, will continue to be employed to predict the compound's properties and reactivity, aiding in the rational design of new synthetic pathways and materials. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMXOOVKMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063011 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-73-3 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexenyl)ethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1 Cyclohexenyl Ethylamine

Classical and Established Synthesis Routes

Among the various strategies developed for the synthesis of 2-(1-cyclohexenyl)ethylamine, classical routes remain fundamental. These established methods often provide reliable and well-understood pathways to the target molecule, forming the basis for further process optimization.

A prominent and direct approach to synthesizing this compound involves the reduction of a nitrile precursor. This transformation is a cornerstone of amine synthesis due to the wide availability of methods for preparing nitriles and the efficiency of their conversion to primary amines.

Hydrogenation of 2-(1-Cyclohexenyl)acetonitrile: Products

| Reactant | Desired Product | Potential By-products |

|---|---|---|

| 2-(1-Cyclohexenyl)acetonitrile | This compound |

|

The choice of catalyst is the most critical factor in directing the outcome of the hydrogenation of 2-(1-cyclohexenyl)acetonitrile. wikipedia.org Different catalyst systems exhibit varying degrees of activity and selectivity, which can be further modulated by adjusting reaction parameters such as temperature, pressure, solvent, and the use of additives. wikipedia.org

####### 2.1.1.1.1.1. Palladium-based Catalysts (e.g., Pd/C)

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used in industrial settings for nitrile hydrogenation. rsc.org Palladium is a highly active hydrogenation catalyst capable of reducing both nitriles and alkenes. rsc.orgd-nb.info This high activity, however, presents a selectivity challenge in the synthesis of this compound, as the catalyst can also promote the reduction of the carbon-carbon double bond in the cyclohexenyl ring. rsc.org Achieving high selectivity for the desired unsaturated amine often requires careful optimization of reaction conditions to favor the reduction of the nitrile group over the olefin.

Performance of Palladium-based Catalysts

| Catalyst | Typical Support | Primary Function | Key Challenge |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Catalytic Hydrogenation | Low chemoselectivity; risk of over-reduction of the C=C bond. |

####### 2.1.1.1.1.2. Raney Nickel Catalysis

Raney nickel is a versatile and highly active heterogeneous catalyst used extensively for the hydrogenation of various functional groups, including nitriles. acs.orgpreciouscatalyst.com It is prepared from a nickel-aluminum alloy by leaching out the aluminum with a concentrated sodium hydroxide (B78521) solution, resulting in a porous, high-surface-area nickel catalyst. wikipedia.org While effective for nitrile reduction, Raney nickel is generally considered a non-specific catalyst, capable of hydrogenating most reducible functional groups. preciouscatalyst.com In the case of α,β-unsaturated nitriles like 2-(1-cyclohexenyl)acetonitrile, this can lead to the reduction of both the nitrile and the double bond. researchgate.net However, the selectivity of Raney nickel catalysis can be significantly influenced by reaction conditions. For instance, conducting the hydrogenation in the presence of ammonia (B1221849) can suppress the formation of secondary amine by-products and, in some cases, improve the selectivity towards the desired unsaturated amine. researchgate.net

Characteristics of Raney Nickel Catalysis

| Catalyst | Preparation | Activity | Selectivity Control |

|---|---|---|---|

| Raney Nickel | Leaching aluminum from a Ni-Al alloy | High | Can be modified by additives like ammonia to improve selectivity for unsaturated amines. researchgate.net |

####### 2.1.1.1.1.3. Cobalt-Boride and Nickel-Boride Alloys

Alloys of cobalt-boride (Co₂B) and nickel-boride (Ni₂B) serve as effective reagents and catalysts for nitrile reduction. acs.orgwikipedia.org These catalysts are often generated in situ from the reaction of a corresponding metal salt (e.g., nickel(II) chloride or cobalt(II) chloride) with sodium borohydride. acs.orgerowid.orgmdma.ch This method offers a convenient procedure for the reduction of the cyano group to a primary amine, often under mild conditions at ambient temperature. acs.orgerowid.org Nickel boride, for instance, can rapidly and chemoselectively reduce nitriles, leaving other functional groups such as halo, methoxy, and olefinic groups unaffected under specific reaction conditions. erowid.org Similarly, cobalt boride has been shown to facilitate the reduction of nitriles to amines. acs.orgmdma.ch Doped Raney cobalt catalysts have also demonstrated high selectivity in the hydrogenation of other unsaturated nitriles. researchgate.net These boride-based systems can provide a valuable alternative to traditional high-pressure hydrogenation, potentially offering greater chemoselectivity for the synthesis of this compound.

Features of Boride-based Catalyst Systems

| Catalyst System | Generation | Key Advantage | Reaction Conditions |

|---|---|---|---|

| Nickel Boride (Ni₂B) | In situ from NiCl₂ and NaBH₄ erowid.org | High chemoselectivity for the nitrile group. erowid.org | Often mild (e.g., ambient temperature). erowid.org |

| Cobalt Boride (Co₂B) | In situ from CoCl₂ and NaBH₄ acs.org | Effective for nitrile reduction. acs.orgmdma.ch | Mild conditions. acs.org |

Reduction of Nitrile Precursors

Hydrogenation of 2-(1-Cyclohexenyl)acetonitrile

Catalyst Systems in Nitrile Hydrogenation

The selective catalytic hydrogenation of 2-(1-cyclohexenyl)acetonitrile to this compound has been explored using a range of catalysts. Research into this area has included the use of noble metals such as vanadium, niobium, and hafnium as catalysts. google.com While these materials can facilitate the desired transformation, a significant consideration in their application is the high financial cost associated with these particular metals. google.com

A prominent method for the synthesis of this compound involves the use of sodium bis(2-methoxyethoxy)aluminum dihydride, commonly known as Red-Al. chemicalbook.com This reagent serves as an effective reducing agent for the conversion of 1-cyclohexene-1-acetonitrile to the target primary amine. In a typical procedure, a 70% solution of Red-Al in toluene (B28343) is added dropwise to a solution of the nitrile substrate in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is maintained at a controlled temperature and stirred for an extended period to ensure complete conversion. This methodology has been shown to produce high yields of the desired product. chemicalbook.com

One documented synthesis specifies the slow, dropwise addition of 577.6 g of a 70% Red-Al solution to 121 g of 1-cyclohexene acetonitrile (B52724) dissolved in 1000 mL of tetrahydrofuran. chemicalbook.com The reaction temperature is maintained at 15 ± 5 °C for approximately 21 hours. chemicalbook.com Following a quench with an aqueous sodium hydroxide solution, extraction, and distillation, this process can yield the pure this compound at a high purity and yield of 95%. chemicalbook.com

Table 1: Reaction Parameters for Red-Al Catalysis

| Parameter | Value |

|---|---|

| Substrate | 1-Cyclohexene-1-acetonitrile |

| Reagent | Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 15 ± 5 °C |

| Reaction Time | 20-21 hours |

| Achieved Yield | 95% |

For the chemoselective hydrogenation of α,β-unsaturated nitriles, multi-component catalysts, particularly doped Raney cobalt (RaCo) catalysts, have demonstrated high efficacy. researchgate.netresearchgate.net A specific catalyst, designated RaCo/Cr/Ni/Fe 2724, has been identified as particularly effective for the hydrogenation of 1-cyclohexenylacetonitrile. researchgate.net This catalytic system achieves high selectivity for the desired unsaturated primary amine, this compound, while minimizing the formation of by-products. researchgate.netresearchgate.net

Optimal results with this catalyst are obtained under specific reaction conditions, including elevated temperature and pressure, and crucially, in the presence of ammonia. researchgate.net The ammonia plays a vital role in enhancing selectivity to the primary amine and suppressing the formation of secondary amines. researchgate.netresearchgate.net Studies have shown that with the RaCo/Cr/Ni/Fe catalyst, a selectivity of 90% to the unsaturated amine can be achieved from 1-cyclohexenylacetonitrile. researchgate.net

Regioselectivity and By-product Formation in Nitrile Hydrogenation

The catalytic hydrogenation of α,β-unsaturated nitriles like 2-(1-cyclohexenyl)acetonitrile presents a significant challenge in terms of regioselectivity. The primary goal is the selective reduction of the nitrile (C≡N) group to a primary amine (-CH₂NH₂) while preserving the integrity of the carbon-carbon double bond (C=C) within the cyclohexenyl ring. researchgate.nettrea.com

Two major side reactions commonly occur, leading to the formation of undesirable by-products:

Over-reduction: Hydrogenation of the C=C double bond in addition to the nitrile group, resulting in the formation of saturated amines. researchgate.net

Secondary and Tertiary Amine Formation: The intermediate imine formed during the reaction can be attacked by an already formed amine product, leading to the generation of secondary and tertiary amines. researchgate.netwikipedia.org

The choice of catalyst and reaction conditions is paramount in controlling the reaction pathway. wikipedia.org The presence of ammonia is a key parameter for improving selectivity towards the primary amine, as it helps to inhibit the condensation reactions that lead to secondary and tertiary amine formation. researchgate.netresearchgate.net However, even with optimized systems, achieving perfect selectivity can be difficult, and methods using catalysts like modified Pd/C or Raney nickel have been reported to suffer from poor regioselectivity and the generation of excessive by-products. trea.com

A significant by-product in the hydrogenation of 2-(1-cyclohexenyl)acetonitrile is the fully saturated amine, 2-(cyclohexyl)ethylamine. google.com This product arises from the non-selective hydrogenation of both the nitrile functional group and the double bond in the cyclohexene (B86901) ring. researchgate.net The formation of this saturated amine represents a loss of the desired unsaturation, which is a key structural feature of the target molecule. The propensity for this over-reduction is highly dependent on the catalyst system and the reaction parameters employed. researchgate.netwikipedia.org For instance, certain catalytic hydrogenation systems may preferentially reduce the alkene functionality while leaving the nitrile group intact, leading to the saturated nitrile, 2-(cyclohexyl)acetonitrile, as another possible intermediate or by-product. youtube.com

Reaction Conditions and Optimization (Temperature, Pressure, Solvent)

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are manipulated include temperature, pressure, and the choice of solvent. researchgate.netwikipedia.org

For catalytic hydrogenations, elevated temperatures and pressures are often required. researchgate.net For example, the chemoselective hydrogenation of cinnamonitrile, a similar α,β-unsaturated nitrile, using a doped Raney cobalt catalyst (RaCo/Cr/Ni/Fe 2724) yielded the best results at a temperature of 100 °C and a pressure of 80 bar. researchgate.net These conditions were also found to be effective for the reduction of 1-cyclohexenylacetonitrile. researchgate.net

The choice of solvent is also a critical factor. The aforementioned Raney cobalt-catalyzed reaction is performed in methanol (B129727) saturated with ammonia. researchgate.net The ammonia is essential for achieving high selectivity. researchgate.netresearchgate.net In stoichiometric reductions, such as with Red-Al, the solvent choice is equally important. Anhydrous tetrahydrofuran is a commonly used solvent for this transformation, which is typically run at a much lower temperature (around 15 °C) and atmospheric pressure. chemicalbook.com

Table 2: Comparison of Optimized Reaction Conditions

| Method | Catalyst / Reagent | Temperature | Pressure | Solvent | Key Additive |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | RaCo/Cr/Ni/Fe | 100 °C | 80 bar | Methanol | Ammonia |

| Stoichiometric Reduction | Red-Al | 15 °C | Atmospheric | Tetrahydrofuran | None |

Alternative Reductions of Nitriles (e.g., Lithium Aluminum Hydride)

Beyond catalytic hydrogenation, stoichiometric reducing agents offer an alternative pathway for the conversion of nitriles to primary amines. wikipedia.org Among the most powerful and widely used of these reagents is Lithium Aluminum Hydride (LiAlH₄ or LAH). wikipedia.orglibretexts.org LAH is a potent source of hydride ions and is capable of reducing a wide variety of functional groups, including the conversion of nitriles to primary amines. wikipedia.orgyoutube.com

The reaction is typically carried out by treating the nitrile with a solution of LAH in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran. libretexts.org This is followed by a careful aqueous or acidic workup to quench the reaction and protonate the resulting amine. youtube.com A key advantage of using chemical reducing agents like LAH for the synthesis of this compound from its nitrile precursor is the potential for high chemoselectivity. LAH can be used to specifically reduce the nitrile group while leaving the C=C double bond unaffected, which is a significant advantage over some catalytic hydrogenation methods that can lead to over-reduction. youtube.com

Grignard Reaction-Based Approaches

A significant synthetic route to this compound employs a multi-step process that begins with a Grignard reaction involving cyclohexanone (B45756). This pathway proceeds through several key intermediates, including 1-vinylcyclohexanol (B155736), and leverages chlorination, quaternization, and hydrolysis reactions to achieve the target compound patsnap.comwipo.int.

This synthetic sequence involves the transformation of cyclohexanone into the intermediate 1-vinylcyclohexanol, which is then converted through a series of reactions into the final amine product google.comtrea.com.

The initial step involves the reaction of cyclohexanone with a vinyl Grignard reagent to form the tertiary alcohol, 1-vinylcyclohexanol patsnap.comjsu.edu.cn. This nucleophilic addition to the carbonyl group is a foundational step in this synthetic pathway. Common Grignard reagents for this purpose include vinylmagnesium bromide and vinylmagnesium chloride, typically used in an organic solvent such as tetrahydrofuran (THF) patsnap.comtrea.com. The reaction is generally conducted at reduced temperatures, for instance, by cooling the reaction mixture in an ice bath to 0°C before the addition of the Grignard reagent patsnap.com.

| Grignard Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|

| Vinylmagnesium Chloride (1.6M solution) | Tetrahydrofuran | 0°C, then room temperature | 10 hours |

| Vinylmagnesium Bromide (1M solution) | Tetrahydrofuran | 0°C, then room temperature | 6 hours |

Following its synthesis, 1-vinylcyclohexanol undergoes a one-pot reaction involving both chlorination and rearrangement patsnap.comwipo.int. This transformation is typically achieved using a chlorinating agent like thionyl chloride in the presence of an organic base such as pyridine (B92270) patsnap.com. The reaction converts the alcohol into an allylic chloride intermediate, identified as (2-chloroethylmethylene)cyclohexane patsnap.comgoogle.comtrea.com. This step is crucial as it introduces the chloro group necessary for the subsequent amination and rearranges the carbon skeleton.

The (2-chloroethylmethylene)cyclohexane intermediate is then subjected to quaternization with urotropine (hexamethylenetetramine) in an organic solvent patsnap.comtrea.com. This reaction, a key part of the Delépine reaction sequence, involves the alkylation of a nitrogen atom in the urotropine cage by the allylic chloride wikipedia.org. The product of this step is a quaternary ammonium (B1175870) salt, specifically N-cyclohexylidene ethyl urotropine hydrochloride patsnap.comgoogle.com. This salt often crystallizes from the reaction medium, facilitating its isolation organic-chemistry.orgalfa-chemistry.com. The Delépine reaction is advantageous for selectively preparing primary amines with minimal side reactions wikipedia.orgalfa-chemistry.com.

The final stage of this synthesis involves the acidic hydrolysis of the N-cyclohexylidene ethyl urotropine hydrochloride salt patsnap.comwipo.int. The salt is treated with a strong inorganic mineral acid, such as hydrochloric acid, in a solvent like ethanol (B145695) or a mixture of water and a low molecular weight alcohol trea.comalfa-chemistry.com. The reaction is typically heated, with temperatures ranging from 40°C to 100°C trea.com. This hydrolysis step breaks down the urotropine complex, liberating the primary amine and producing formaldehyde (B43269) and ammonium chloride as byproducts wikipedia.org. The process yields the target compound, this compound, with reported yields as high as 80% google.comtrea.com.

Synthesis via 1-Vinylcyclohexanol Intermediates

Reduction of 2-Phenylethylamine with Lithium in the Presence of Alkylamines

An alternative synthetic route to this compound involves the reduction of 2-phenylethylamine google.com. This method utilizes a Birch-type reduction, where lithium metal acts as the reducing agent in the presence of a primary or secondary aliphatic alkylamine, such as ethylamine (B1201723) google.comchemicalbook.com.

This process is conducted at low temperatures, typically between -100°C and -10°C, in an inert gas atmosphere google.com. A specific molar ratio of lithium to the starting material is crucial, with recommendations of 3.8 to 4.2 moles of lithium for every mole of 2-phenylethylamine google.com. In a typical procedure, 2-phenylethylamine is dissolved in liquid ethylamine at approximately -70°C, followed by the addition of lithium powder, which causes the solution to turn a characteristic dark blue chemicalbook.com. After a period of stirring at low temperatures, the reaction is allowed to warm, and the excess amine is removed. The final product is then isolated through extraction, with gas chromatography yields reported at 69.8% chemicalbook.com.

| Starting Material | Reducing Agent | Solvent/Amine | Temperature | Molar Ratio (Li:Substrate) |

|---|---|---|---|---|

| 2-Phenylethylamine | Lithium | Ethylamine | -70°C to -30°C, then warm to RT | ~3.98 : 1 |

| 2-Phenylethylamine | Lithium | Primary or Secondary (C₁-C₄)-alkylamine | -100°C to -10°C | 3.8 - 4.2 : 1 |

Advanced and Sustainable Synthesis Strategies

The synthesis of this compound is benefiting from innovative approaches that offer significant improvements over conventional methods, which often suffer from issues like poor regioselectivity and the formation of numerous by-products. rsc.orgtrea.com

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for producing this compound. researchgate.net This technology's intrinsic advantages, such as superior heat and mass transfer, enhanced safety, and potential for automation, make it a powerful tool for multistep synthesis. europeanpharmaceuticalreview.comnih.govrsc.org

An integrated, five-step continuous flow process has been successfully developed for the synthesis of this compound, starting from cyclohexanone. rsc.orgrsc.org This platform telescopes multiple chemical transformations into a single, uninterrupted sequence, thereby avoiding the need for isolation and purification of intermediates. rsc.orgnih.gov Such integrated systems exemplify how molecular complexity can be built efficiently by moving a substrate through sequential reactors. rsc.orgresearchgate.net

The developed five-step synthesis sequence includes:

Grignard Reaction

Chlorination

Amination

Exocyclic Double Bond Rearrangement

Hydrazinolysis rsc.org

This novel strategy overcomes significant challenges, such as the instability of feeding suspensions and solid formation that can clog reactors, by employing a modified Gabriel synthesis with phthalimide (B116566) instead of a Delépine reaction. rsc.org The ability to combine multiple reaction steps into one continuous operation is a key advantage of using flow techniques for multi-step synthesis. umontreal.ca

A significant advantage of multi-step flow synthesis is the potential to integrate in-line purification, which removes impurities or excess reagents that could interfere with subsequent steps. nih.govresearchgate.net Common in-line purification techniques include the use of scavenger columns, distillation, nanofiltration, and liquid-liquid extraction. nih.govbeilstein-journals.orgacs.orgvapourtec.com These methods can facilitate the handling of unstable intermediates and enable the seamless integration of multiple synthetic transformations. nih.govresearchgate.net

However, in the specific integrated five-step synthesis of this compound, the process was designed to proceed efficiently without any intermediate purification steps. rsc.orgrsc.orgresearchgate.net This approach, where the product of one reaction flows directly into the next reactor, further enhances the efficiency and green aspects of the manufacturing process by eliminating the need for work-up and isolation of intermediates. researchgate.net The careful design of the reaction sequence, including a modified Gabriel reaction, circumvents issues that would typically necessitate purification between steps. rsc.org

Continuous flow synthesis offers substantial advantages over batch production, including improved safety, efficiency, and scalability. researchgate.netcontractpharma.com The miniaturization of reactors enhances heat and mass transfer, allowing for precise control over reaction conditions and often leading to higher yields and purer products. europeanpharmaceuticalreview.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Overall Yield | 56% | rsc.orgrsc.org |

| Total Residence Time | 44.5 minutes | rsc.orgrsc.org |

| Throughput | 32 mmol h⁻¹ | rsc.orgrsc.org |

While direct enzymatic or biocatalytic routes for the synthesis of this compound are not prominently detailed in recent literature, the field of biocatalysis offers promising strategies for the synthesis of cyclic and chiral amines. nih.govnih.gov Biocatalysis provides a sustainable alternative to traditional chemical methods, utilizing enzymes to achieve high selectivity under mild, aqueous conditions. nih.gov

Potential enzymatic approaches applicable to similar structures include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines. nih.gov

Transaminases (TAs): ω-Transaminases are widely used for synthesizing chiral amines, although challenges in enzyme recovery can exist. nih.gov

Monoamine Oxidases (MAOs): Engineered MAOs can be used for the deracemization of chiral amines, often in combination with a non-selective reducing agent. nih.govnih.gov A combination of photoredox and enzymatic catalysis has been demonstrated for the asymmetric synthesis of amines, where an enzyme selectively oxidizes one enantiomer back to an imine, allowing the other enantiomer to accumulate. researchgate.net

The development of multi-enzyme cascades in engineered microorganisms is another frontier, which has been applied to synthesize α,ω-diamines from cycloalkanols. rsc.org Such strategies could potentially be adapted for the production of this compound from renewable feedstocks.

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The advanced synthesis of this compound, particularly through continuous flow, aligns with several of the 12 Principles of Green Chemistry. acs.orggctlc.org

Prevention: The telescoping of five reaction steps into a single continuous process prevents waste by eliminating the need for intermediate isolation and purification, which typically generate significant solvent and material waste. rsc.orgyale.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu While the reported flow synthesis involves stoichiometric reagents like Grignard reagents, other synthetic routes for amines often rely on catalysis, a key area for green chemistry improvement. rsc.orgrsc.org

By embracing continuous flow technology, the synthesis of this compound becomes a safer, more efficient, and more environmentally responsible process compared to traditional batch methods. rsc.orgcontractpharma.com

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

The synthesis of this compound involves multiple stages, each with specific solvent requirements. The choice of solvent is critical as it can influence reaction rates, yields, and the ease of product purification.

In a widely cited multi-step synthesis starting from cyclohexanone, distinct solvents are employed for each transformation. The initial Grignard reaction is typically performed in an ether-based solvent such as tetrahydrofuran (THF) or isopropyl ether google.com. For the subsequent chlorination/rearrangement of the intermediate alcohol, solvents like THF or dichloromethane (B109758) are utilized google.com. The quaternization step often proceeds in dichloromethane, while the final hydrolysis and rearrangement to yield the target amine is carried out in a mixed solvent system of water and ethanol google.comtrea.com. Another common solvent used for extraction during workup is ethyl acetate (B1210297) patsnap.com.

An alternative route involving the reduction of 2-(1-cyclohexenyl)acetonitrile utilizes THF as the reaction solvent when a reducing agent like sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) is used chemicalbook.com. In a different approach, a Birch-type reduction of 2-phenylethylamine uses liquid ethylamine as both a reactant and a solvent at cryogenic temperatures, with subsequent extraction using chloroform (B151607) chemicalbook.comgoogle.com.

The development of a five-step continuous flow synthesis highlights efforts toward process optimization, which inherently includes solvent minimization. This method uses THF for the initial Grignard reaction and toluene for a later stage, demonstrating the potential for more efficient solvent use in an integrated, scalable system rsc.orgrsc.org.

| Synthetic Route Step | Solvent(s) | Reference |

|---|---|---|

| Grignard Reaction (from Cyclohexanone) | Tetrahydrofuran (THF), Isopropyl Ether | google.com |

| Chlorination/Rearrangement | Tetrahydrofuran (THF), Dichloromethane | google.com |

| Quaternization | Dichloromethane | google.com |

| Hydrolysis/Rearrangement | Water/Ethanol Mixture | google.comtrea.com |

| Reduction of Nitrile (with Red-Al) | Tetrahydrofuran (THF) | chemicalbook.com |

| Reduction of 2-Phenylethylamine | Ethylamine | chemicalbook.comgoogle.com |

Waste Reduction and Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy generate less waste, making them more environmentally sustainable and often more cost-effective.

The synthesis of this compound can be evaluated through this lens:

Grignard Route from Cyclohexanone : This multi-step process involves reagents such as a Grignard reagent, thionyl chloride, an organic base (e.g., triethylamine), and urotropine google.compatsnap.com. The atoms from these reagents are largely not incorporated into the final product, resulting in significant waste streams, including magnesium salts and amine hydrochlorides. This pathway, therefore, has a relatively low atom economy.

Reduction of 2-(1-cyclohexenyl)acetonitrile :

Using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or Red-Al also leads to poor atom economy, as it generates substantial aluminum-based waste google.comtrea.comchemicalbook.com.

In contrast, catalytic hydrogenation of the nitrile to the amine is, in principle, a highly atom-economical method, as it involves the addition of hydrogen atoms with minimal waste. However, practical applications have faced challenges with selectivity, leading to the formation of byproducts and reducing the effective atom economy google.comtrea.com.

Birch-type Reduction of 2-Phenylethylamine : This method uses metallic lithium in a low-molecular-weight amine solvent google.com. The process is not atom-economical, as the lithium and the solvent are consumed or require recovery, contributing to the waste stream.

Efforts in green chemistry aim to redesign synthetic pathways to improve atom economy, for instance, by favoring catalytic reactions over those that require stoichiometric reagents jocpr.com.

Comparison of Synthetic Routes

Several distinct synthetic routes to this compound have been developed, each with its own profile regarding yield, cost, reaction conditions, and scalability. The primary routes include the Grignard synthesis from cyclohexanone, the reduction of 2-(1-cyclohexenyl)acetonitrile, a Birch-type reduction of 2-phenylethylamine, and a pathway involving bromination of 1-cyclohexenylacetonitrile.

Yield and Purity Considerations

The reduction of 2-(1-cyclohexenyl)acetonitrile shows variable results. The use of Red-Al can produce a high yield of 95% after purification chemicalbook.com. However, catalytic hydrogenation methods using Pd/C or Raney nickel have been associated with low yields, poor selectivity, and the formation of excessive byproducts that complicate purification google.comtrea.com.

The reduction of 2-phenylethylamine provides a reported GC yield of 69.8%, with a notable improvement in purity over older methods; the fully reduced byproduct, cyclohexylethylamine, was reduced to about 2% google.com.

A three-step route starting from 1-cyclohexenylacetonitrile via bromination and hydrogenation claims a very high yield of 96.2% google.com.

| Synthetic Route | Reported Yield | Purity/Notes | Reference |

|---|---|---|---|

| Grignard Route (Continuous Flow) | 56% (overall) | 94% purity | rsc.orgrsc.org |

| Reduction of Nitrile (with Red-Al) | 95% | After distillation | chemicalbook.com |

| Reduction of Nitrile (Catalytic) | Low | Poor selectivity, byproducts | google.comtrea.com |

| Reduction of 2-Phenylethylamine | 69.8% (GC) | ~2% fully reduced byproduct | google.com |

| Bromination/Hydrogenation of Nitrile | 96.2% | - | google.com |

Cost-Effectiveness and Raw Material Availability

The economic viability of a synthetic route depends on the cost of starting materials, reagents, and the complexity of the process.

The Grignard route is often favored due to its use of "low-cost and easily-obtained raw materials" like cyclohexanone google.compatsnap.com.

Routes starting from 2-(1-cyclohexenyl)acetonitrile are viable, as the nitrile can be synthesized from cyclohexanone trea.com. However, the choice of reducing agent is a major cost driver. Reagents like lithium aluminum hydride and Red-Al are frequently cited as being "expensive," which limits their industrial application google.comtrea.compatsnap.com.

The route involving the reduction of 2-phenylethylamine uses lithium metal, and its cost-effectiveness would be benchmarked against the price of 2-phenylethylamine relative to cyclohexanone.

The bromination/hydrogenation pathway is described in its patent as being "low in cost" google.com.

Reaction Conditions (Mildness, Harshness)

Reaction conditions have a significant impact on the energy consumption, safety, and equipment requirements of a synthesis.

The Grignard route is generally characterized by "mild reaction conditions," with temperatures for its various steps ranging from -10°C to 100°C, but often staying within a moderate 0-80°C range google.comtrea.compatsnap.com.

The reduction of 2-(1-cyclohexenyl)acetonitrile encompasses a wide range of conditions. Reduction with Red-Al proceeds at a mild 15°C chemicalbook.com. In contrast, some catalytic hydrogenation methods require high pressures (80 bar) and temperatures (100°C), while others employ "harsh" conditions with temperatures as high as 1200–1300°C google.comtrea.compatsnap.com.

The reduction of 2-phenylethylamine requires cryogenic temperatures, between -100°C and -10°C, which necessitates specialized and energy-intensive cooling equipment google.com.

The bromination/hydrogenation route involves moderately high temperatures (100-120°C) and pressures (1-5 MPa), placing it between the mild Grignard conditions and the harsher catalytic methods google.com.

| Synthetic Route | Temperature Range | Pressure | Characterization | Reference |

|---|---|---|---|---|

| Grignard Route | -10°C to 100°C | Atmospheric | Mild | google.comtrea.com |

| Reduction of Nitrile (Chemical) | ~15°C (Red-Al) | Atmospheric | Mild | chemicalbook.com |

| Reduction of Nitrile (Catalytic) | 100°C to 1300°C | High (e.g., 80 bar) | Harsh | google.comtrea.com |

| Reduction of 2-Phenylethylamine | -100°C to -10°C | Atmospheric | Cryogenic/Harsh | google.com |

| Bromination/Hydrogenation of Nitrile | 100°C to 120°C | 1-5 MPa | Moderate-Harsh | google.com |

Industrial Scalability and Process Safety

The potential for a synthetic method to be implemented on an industrial scale is determined by its safety, robustness, and cost.

The Grignard route is explicitly described as being "convenient for industrial production" google.compatsnap.com. The successful development of an integrated continuous flow process for this route further underscores its industrial scalability and potential for enhanced process safety compared to traditional batch methods rsc.orgrsc.org.

The reduction of 2-(1-cyclohexenyl)acetonitrile faces scalability challenges. The high cost of hydride reagents like LiAlH₄ and Red-Al makes them "difficult to implement industrially" google.comtrea.compatsnap.com. Furthermore, catalytic routes requiring high pressures and temperatures present significant process safety risks that must be carefully managed on a large scale trea.com.

The reduction of 2-phenylethylamine also presents industrial hurdles due to the use of metallic lithium and the need for cryogenic infrastructure, which can be complex and costly to scale up google.com.

The bromination/hydrogenation route is claimed by its proponents to be "particularly suitable for industrial production," suggesting that its moderate temperature and pressure requirements are manageable on a larger scale google.com.

Spectroscopic Characterization and Computational Chemistry of 2 1 Cyclohexenyl Ethylamine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, has been instrumental in identifying the functional groups and vibrational modes of 2-(1-cyclohexenyl)ethylamine.

FT-IR spectroscopy has been a primary tool for the structural analysis of this compound, with research combining experimental measurements with theoretical calculations to assign the observed vibrational bands. nih.govresearchgate.net

The experimental FT-IR spectrum of this compound has been recorded and analyzed. nih.govresearchgate.net A Chinese patent reports characteristic infrared absorption peaks at 3357.39, 3281.33, 2920.69, 2854.65, and 2832.92 cm⁻¹. google.com Another study reports the infrared spectra of Hofmann-type complexes incorporating this compound, recorded in the 4000–400 cm⁻¹ range. epa.govresearchgate.net These complexes, with the general formula M(CyHEA)₂Ni(CN)₄ (where CyHEA is this compound and M is Ni or Co), exhibit vibrational bands characteristic of the ligand, indicating its coordination to the metal center. epa.govresearchgate.net

To complement experimental findings, theoretical calculations of the vibrational frequencies of this compound have been performed using computational chemistry methods. nih.govresearchgate.net The vibrational frequencies have been calculated using the Hartree-Fock (HF), Becke-Lee-Yang-Parr (BLYP), and Becke-3-Lee-Yang-Parr (B3LYP) density functional methods with the 6-31G(d) basis set. nih.govresearchgate.net A comparison between the experimental and theoretical results revealed that the B3LYP method provides a superior correlation for vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for factors like electron correlation, basis set deficiencies, and anharmonicity. researchgate.net

The detailed assignment of the vibrational frequencies and modes of this compound has been achieved by combining experimental data with theoretical calculations. nih.govresearchgate.net For instance, specific bands in the FT-IR spectrum have been assigned to the stretching and bending vibrations of the various functional groups within the molecule. One study assigned a band at 1242 cm⁻¹ to the CH₂ twisting mode, which was strongly coupled with a CH bend of the ring, and another band at 448 cm⁻¹ showed a significant contribution from CH₂ twisting. researchgate.net

Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Experimental (cm⁻¹) | Theoretical (B3LYP/6-31G(d)) (cm⁻¹) | Assignment |

| 3357.39 | - | NH₂ asymmetric stretching |

| 3281.33 | - | NH₂ symmetric stretching |

| 2920.69 | - | CH₂ asymmetric stretching |

| 2854.65 | - | CH₂ symmetric stretching |

| 1242 | - | CH₂ twisting coupled with CH bend |

| 448 | - | CH₂ twisting contribution |

Raman spectroscopy has also been employed to study this compound, particularly in the context of its metal complexes. nih.govosu.edu The Raman spectra of Hofmann-type benzene (B151609) clathrates containing this compound have been reported. nih.govosu.edu Additionally, the Raman spectra of Hofmann-Td-type complexes with the formula Ni(CyHEA)₂M(CN)₄ (where M=Cd or Hg) have been recorded in the 2800–1650 cm⁻¹ range. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant insights into the chemical structure of this compound. nih.govoaji.net ¹H and ¹³C NMR spectra have been extensively used for its characterization. nih.govgoogle.comrsc.org

Experimental ¹H NMR data shows a characteristic singlet for the vinyl proton (CH=C) at approximately 5.43 ppm. google.com The protons of the ethylamine (B1201723) side chain and the cyclohexenyl ring appear at distinct chemical shifts, allowing for the complete assignment of the proton signals. google.comrsc.org

¹³C NMR spectra have also been reported, with the vinyl carbons appearing at approximately 135.08 and 122.97 ppm. google.com The chemical shifts of the other carbon atoms in the molecule have also been assigned. google.comrsc.org

Theoretical calculations of ¹H and ¹³C NMR chemical shifts have been carried out using the B3LYP density functional method, showing good agreement with the experimental data. nih.govoaji.net Furthermore, specialized NMR studies, such as ¹⁵N NMR and the determination of ¹JCH coupling constants, have provided deeper insights into the electronic structure and hybridization of the molecule. oaji.net These studies have reported the ¹⁵N NMR chemical shift and calculated ¹JCH coupling constants using the B3LYP method with the 6-311++G(d,p) basis set. oaji.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.43 | s | - | CH=C |

| ¹H | 2.74 | t | 6.7 | CH₂NH₂ |

| ¹H | 2.04 | t | 6.5 | NH₂ |

| ¹H | 1.96 | s | - | CH₂ |

| ¹H | 1.88 | s | - | CH₂ |

| ¹H | 1.69–1.42 | m | - | 2CH₂ |

| ¹H | 1.08 | s | - | CH₂ |

| ¹³C | 135.08 | - | - | C=CH |

| ¹³C | 122.97 | - | - | C=CH |

| ¹³C | 42.28 | - | - | CH₂NH₂ |

| ¹³C | 39.89 | - | - | CH₂-C= |

| ¹³C | 28.05 | - | - | CH₂ |

| ¹³C | 25.23 | - | - | CH₂ |

| ¹³C | 22.93 | - | - | CH₂ |

| ¹³C | 22.48 | - | - | CH₂ |

Data sourced from a Chinese patent. google.com

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound has been recorded to identify the chemical environment of the protons within the molecule. In a study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent at 400 MHz, the following chemical shifts (δ) were observed: a singlet at 5.36 ppm corresponding to the vinylic proton on the cyclohexene (B86901) ring (C=CH), a triplet at 2.57 ppm for the two protons of the methylene (B1212753) group adjacent to the amine (-CH₂-N), and a series of multiplets between 1.44 and 2.01 ppm for the remaining twelve protons of the cyclohexenyl and ethyl groups. rsc.org

Another comprehensive study reported the ¹H NMR spectrum for the first time, contributing to the foundational spectroscopic data for this compound. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2' | 5.36 | s | 1H | =CH |

| H-1 | 2.57 | t | 2H | -CH₂-CH₂-NH₂ |

| H-2, H-6', H-3' | 1.82 - 2.01 | m | 6H | -CH₂-C=, =C-CH₂-, -CH₂-CH₂-N |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Assignments are based on typical chemical shift ranges and coupling patterns.

Theoretical calculations of the ¹H NMR chemical shifts for this compound have been performed to complement experimental findings. nih.gov These calculations often employ density functional theory (DFT) methods, such as B3LYP, with various basis sets (e.g., 6-31G(d), 6-31G(d,p)). nih.govresearchgate.net The Gauge-Including Atomic Orbitals (GIAO) method is commonly used for such predictions. researchgate.net

By comparing the calculated chemical shifts with the experimental data, researchers can validate the computational models and gain a deeper understanding of the electronic structure of the molecule. Studies have shown that the B3LYP method provides results that are in good agreement with experimental NMR data for this compound. nih.govoaji.net The theoretical approach helps in the precise assignment of proton signals, especially in complex regions of the spectrum. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in DMSO-d6 at 101 MHz, signals were detected at δ 135.96 ppm and 121.96 ppm, which are characteristic of the sp²-hybridized carbons of the double bond (C=C). rsc.org The remaining sp³-hybridized carbons appear at δ 42.62, 40.52, 28.24, 25.18, 22.99, and 22.56 ppm. rsc.org The proton-coupled ¹³C NMR spectrum has also been reported for the first time in a separate study, providing further detail on C-H coupling. oaji.net

Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1' | 135.96 | C=CH |

| C-2' | 121.96 | C=CH |

| C-2 | 42.62 | -CH₂-CH₂-NH₂ |

| C-1 | 40.52 | -CH₂-C= |

| C-6' | 28.24 | =C-CH₂- |

| C-3' | 25.18 | =CH-CH₂- |

| C-5' | 22.99 | -CH₂-CH₂-CH₂- |

Computational methods have been extensively used to calculate the ¹³C NMR chemical shifts of this compound. nih.govoaji.net DFT calculations, specifically using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict these shifts. oaji.net The theoretical calculations are typically performed using the GIAO method. researchgate.net

A strong correlation (correlation value of 0.99701) has been observed between the experimental ¹³C NMR data and the values calculated using the B3LYP/6-311++G(d,p) method, indicating a high level of accuracy for the theoretical model. oaji.net This agreement between experimental and theoretical results confirms the structural assignments and provides confidence in the computational approach for predicting NMR properties of similar molecules. nih.govoaji.net

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) oaji.net | Theoretical δ (ppm) (B3LYP/6-311++G(d,p)) oaji.net |

|---|---|---|

| C1 | 135.96 | Data not specified in source |

| C2 | 121.96 | Data not specified in source |

| C3 | 25.18 | Data not specified in source |

| C4 | 22.56 | Data not specified in source |

| C5 | 22.99 | Data not specified in source |

| C6 | 28.24 | Data not specified in source |

| C7 | 40.52 | Data not specified in source |

| C8 | 42.62 | Data not specified in source |

Two-Dimensional NMR Techniques (DEPT, HETCOR, COSY, NOESY)

To further elucidate the complex structure of this compound, a suite of two-dimensional (2D) NMR experiments has been utilized for the first time in a comprehensive study. nih.govresearchgate.net These techniques provide detailed connectivity and spatial relationship information that is not available from 1D spectra.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. slideshare.netuvic.ca Its application to this compound helps to unambiguously assign the signals for the methine (=CH), methylene (-CH₂-), and the absence of methyl (-CH₃) carbons. nih.gov

HETCOR (Heteronuclear Correlation Spectroscopy): HETCOR, specifically ¹H-¹³C HETCOR, establishes correlations between carbon atoms and the protons directly attached to them. slideshare.netlibretexts.org For this compound, this experiment confirms the assignments made in the 1D ¹H and ¹³C spectra by linking each carbon to its corresponding proton(s). nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing the proton connectivity throughout the ethylamine side chain and the cyclohexene ring, confirming the sequence of methylene groups. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgresearchgate.net This experiment provides critical information about the three-dimensional structure and conformation of this compound in solution. nih.gov For instance, NOESY can reveal through-space interactions between protons on the ethyl side chain and protons on the cyclohexene ring. oaji.net

The combined application of these 1D and 2D NMR techniques, supported by theoretical calculations, provides a robust and detailed characterization of the molecular structure of this compound. nih.govresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides crucial information about its molecular weight and structural features through fragmentation analysis. The molecular formula for this compound is C₈H₁₅N, with a molecular weight of approximately 125.21 g/mol . nih.govnist.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. libretexts.org The mass spectrum of this compound has been recorded and is available in databases such as the NIST/EPA/NIH Mass Spectral Library. nist.gov In a typical EI-MS process, the vaporized this compound molecule loses an electron to form the molecular ion [C₈H₁₅N]⁺, which can then undergo fragmentation. libretexts.org The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio, offering a distinct fingerprint for the compound. nist.gov

Fragmentation Patterns and Structural Elucidation

The fragmentation pattern observed in the EI-MS of this compound is key to elucidating its structure. The molecular ion, [C₈H₁₅N]⁺, has a mass-to-charge ratio corresponding to its molecular weight (m/z ≈ 125). nih.govnist.gov However, due to the energy imparted during ionization, this molecular ion is often unstable and breaks down into smaller, more stable fragments. libretexts.org

For primary amines like this compound, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process leads to the formation of a stable iminium ion. In this case, the cleavage of the bond between the ethyl side chain and the cyclohexenyl ring would result in the loss of a methyl radical (CH₃), but the most prominent fragmentation for primary amines is the cleavage that forms the [CH₂=NH₂]⁺ ion. docbrown.info

The mass spectrum of ethylamine, a related simple primary amine, shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion, formed by the loss of a methyl radical. docbrown.info This type of fragmentation is a dominant pathway for primary amines. docbrown.info For this compound, the fragmentation is more complex due to the cyclohexene ring, which can also undergo characteristic fragmentations like retro-Diels-Alder reactions. aip.org The base peak in the mass spectrum of this compound is observed at m/z 30, which corresponds to the [CH₄N]⁺ fragment, indicating the cleavage of the bond between the alpha and beta carbons relative to the amine group. nist.gov

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |

| 44 | [C₂H₆N]⁺ | Loss of a hydrogen atom from the ethylamine side chain. docbrown.info |

Computational and Theoretical Studies

Computational chemistry provides theoretical insights into the molecular structure, properties, and reactivity of compounds, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to calculate its properties. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to calculate the vibrational frequencies and NMR chemical shifts of this compound. researchgate.netnih.gov DFT methods are often favored for their balance of accuracy and computational cost, providing excellent agreement with experimental data for organic molecules, especially when calculated frequencies are scaled. researchgate.netwsu.edu

Studies have utilized DFT to optimize the molecular geometry of this compound and predict its spectroscopic characteristics. researchgate.netoaji.net For instance, the B3LYP functional, a hybrid DFT method, has been shown to be particularly effective. oaji.net

The Hartree-Fock (HF) method is a foundational ab initio computational chemistry method that approximates the many-electron wavefunction as a single Slater determinant. core.ac.uk While generally less accurate than more advanced methods that include electron correlation, HF is a crucial starting point for many calculations. nih.gov

In the study of this compound, HF calculations have been performed, often in conjunction with DFT methods for comparison. researchgate.netnih.gov For example, vibrational frequencies and NMR chemical shifts were calculated using the HF method with basis sets like 6-31G(d). researchgate.netnih.gov The results indicated that while HF provides a reasonable qualitative description, scaled DFT methods offer superior quantitative agreement with experimental vibrational frequencies. researchgate.netnih.gov

The Becke-Lee-Yang-Parr (BLYP) functional is a specific gradient-corrected functional used within the framework of Density Functional Theory; it does not include any Hartree-Fock exchange (0% HF). nih.gov It combines Becke's 1988 exchange functional with the Lee-Yang-Parr correlation functional.

The BLYP functional was used to calculate the vibrational frequencies of this compound. researchgate.netnih.gov When compared with experimental data and results from other computational methods like HF and the hybrid B3LYP functional, it was found that the B3LYP method generally provided results that were superior to the scaled BLYP approach for predicting both vibrational frequencies and NMR properties for this molecule. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethylamine |

| 1,2,3-cyclohexanetriol |

| 1,3-cyclohexanediol |

| 2-cyclohexenols |

| 3-cyclohexenols |

| 1,2-benzenedimethanol |

| 1,2-tetradecanediol |

| 3-butene-1,2-diol |

| 2-butene-1,4-diol |

| Glycerol |

| 4,5-di(hydroxymethyl)imidazole |

| 4,6-pyrimidinediol |

| pentan-3-one |

Becke-3-Lee-Yang-Parr (B3LYP) Functional

A prominent computational tool utilized in the study of this compound is the Becke-3-Lee-Yang-Parr (B3LYP) functional. nih.govresearchgate.net This hybrid density functional theory (DFT) method has demonstrated superiority over other approaches, such as the scaled Hartree-Fock (HF) and Becke-Lee-Yang-Parr (BLYP) methods, for accurately predicting the vibrational frequencies and NMR properties of this compound. nih.gov The B3LYP functional combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources, offering a balanced and robust method for computational analysis. q-chem.com

Basis Sets Selection

The accuracy of computational predictions is also heavily dependent on the choice of basis sets. For this compound, calculations have been performed using various basis sets, including 6-31G(d) and 6-31G(d,p). nih.govresearchgate.net These Pople-style basis sets are widely used in computational chemistry. The "d" and "p" in parentheses indicate the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which allow for a more flexible and accurate description of the electron distribution in the molecule. gaussian.com More extensive basis sets, such as 6-311++G(d,p), have also been employed to further refine calculations of properties like NMR chemical shifts and coupling constants. oaji.netarastirmax.com

Molecular Conformation Analysis

Understanding the three-dimensional arrangement of atoms, or molecular conformation, is crucial for interpreting the properties of this compound. The cyclohexene ring can adopt different conformations, such as a half-chair or a boat structure. arxiv.org Theoretical calculations, particularly geometry optimizations using methods like B3LYP with the 6-31G(d) basis set, have been instrumental in determining the most stable conformation of the molecule. nih.govresearchgate.netnih.gov These computational models provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net

Quantum Chemical Simulation of Molecular Properties

Quantum chemical simulations have been extensively used to predict a range of molecular properties for this compound. nih.gov These simulations, often employing DFT methods, can calculate vibrational frequencies, NMR chemical shifts, and electronic properties. wsu.eduarxiv.org For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. oaji.net The results of these simulations can then be compared with experimental data to validate the computational models and provide a deeper understanding of the molecule's behavior. nih.govoaji.net

Potential Energy Distribution (PED) Analysis

To gain a more detailed understanding of the vibrational modes of this compound, Potential Energy Distribution (PED) analysis is employed. researchgate.net PED analysis helps to assign calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or twisting of particular bonds or functional groups. researchgate.net This allows for a more definitive interpretation of the experimental infrared (IR) and Raman spectra. researchgate.net

Comparison of Experimental and Theoretical Data

A critical aspect of computational studies is the comparison of theoretical predictions with experimental results. For this compound, calculated vibrational frequencies and NMR chemical shifts have been compared with data obtained from FT-IR and NMR spectroscopy. nih.govoaji.net Studies have shown that the B3LYP method, in conjunction with appropriate basis sets, provides results that are in good agreement with experimental data. nih.govoaji.net For example, a high correlation has been observed between the calculated and experimental 1JCH coupling constants. oaji.net

Theoretical Calculations of STM Images for Electron Density

Theoretical calculations have also been extended to simulate Scanning Tunneling Microscopy (STM) images of this compound. arxiv.orgarxiv.org These simulations, based on DFT, provide a visual representation of the molecule's electron density, which can be compared with experimental STM images. arxiv.orgdiva-portal.org This allows for a deeper understanding of the electronic structure and how the molecule might appear at the atomic scale. arxiv.org

Thermodynamic Properties Computationnih.gov

The thermodynamic properties of this compound have been investigated through computational methods, providing essential data for understanding its behavior in chemical reactions and processes. These calculations are crucial for predicting the compound's stability, reactivity, and energy requirements under various conditions.

Theoretical studies have employed quantum chemical calculations to determine these properties. For instance, research based on vibrational analyses using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP functionals has been used to compute the thermodynamic properties of the molecule. researchgate.netchemeo.com These computational approaches provide a foundational understanding of the molecule's energetic landscape.

A systematic estimation of several key thermodynamic parameters has been performed using group contribution methods, such as the Joback method. These calculations yield values for properties like the standard Gibbs free energy of formation, enthalpy of formation, and heat capacity. The standard Gibbs free energy of formation (gf) for this compound has been computed to be 135.42 kJ/mol, while the enthalpy of formation at standard conditions (hf) is estimated at -53.69 kJ/mol.

The energy required for phase transitions has also been calculated. The enthalpy of fusion at standard conditions (hfus) is reported as 13.27 kJ/mol, and the enthalpy of vaporization at standard conditions (hvap) is 45.73 kJ/mol. Another source reports a different value for the enthalpy of vaporization, 118.4 kJ/mol, highlighting potential variations based on the computational method used.

The ideal gas heat capacity (Cpg) demonstrates a clear dependence on temperature, increasing as the temperature rises. For example, the calculated heat capacity is 260.91 J/mol·K at the normal boiling point of 483.33 K, and it increases to 342.20 J/mol·K at the critical temperature of 701.79 K. These values are vital for heat transfer calculations and reactor design in processes involving this compound.

The following tables summarize the computed thermodynamic properties of this compound.

Table 1: Computed Thermodynamic Properties of this compound

| Property | Value | Unit | Method | Source |

| Standard Gibbs Free Energy of Formation (gf) | 135.42 | kJ/mol | Joback Method | |

| Enthalpy of Formation (hf) | -53.69 | kJ/mol | Joback Method | |

| Enthalpy of Fusion (hfus) | 13.27 | kJ/mol | Joback Method | |

| Enthalpy of Vaporization (hvap) | 45.73 | kJ/mol | Joback Method | |

| Critical Temperature (Tc) | 701.79 | K | Joback Method | |

| Critical Pressure (Pc) | 3585.64 | kPa | Joback Method | |

| Critical Volume (Vc) | 0.432 | m³/kmol | Joback Method |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cpg) of this compound

| Temperature (K) | Heat Capacity (J/mol·K) | Method | Source |

| 483.33 | 260.91 | Joback Method | |

| 519.74 | 276.58 | Joback Method | |

| 556.15 | 291.36 | Joback Method | |

| 592.56 | 305.28 | Joback Method | |

| 628.97 | 318.37 | Joback Method | |

| 665.38 | 330.66 | Joback Method | |

| 701.79 | 342.20 | Joback Method |

Reactions Involving the Amine Functional Group

The primary amine group in this compound is a nucleophilic center, readily participating in reactions typical of aliphatic amines.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The initial reaction forms a secondary amine, which can then undergo further alkylation to yield a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reactants.

A generalized scheme for the alkylation of this compound is as follows:

Primary amine to Secondary amine: C₆H₉CH₂CH₂NH₂ + R-X → [C₆H₉CH₂CH₂NH₂R]⁺X⁻ [C₆H₉CH₂CH₂NH₂R]⁺X⁻ + C₆H₉CH₂CH₂NH₂ ⇌ C₆H₉CH₂CH₂NHR + [C₆H₉CH₂CH₂NH₃]⁺X⁻

Secondary amine to Tertiary amine: C₆H₉CH₂CH₂NHR + R-X → [C₆H₉CH₂CH₂NHR₂]⁺X⁻ [C₆H₉CH₂CH₂NHR₂]⁺X⁻ + C₆H₉CH₂CH₂NH₂ ⇌ C₆H₉CH₂CH₂NR₂ + [C₆H₉CH₂CH₂NH₃]⁺X⁻

Tertiary amine to Quaternary ammonium salt: C₆H₉CH₂CH₂NR₂ + R-X → [C₆H₉CH₂CH₂NR₃]⁺X⁻

Due to the potential for multiple alkylations, the direct alkylation of primary amines with alkyl halides can often lead to a mixture of products, including secondary and tertiary amines, as well as quaternary ammonium salts libretexts.orglibretexts.org.

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This is a common method for the synthesis of N-substituted amides.

The general reaction with an acyl chloride is:

C₆H₉CH₂CH₂NH₂ + RCOCl → C₆H₉CH₂CH₂NHCOR + HCl

A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct.

Beyond simple acylation, the amine group of this compound can be converted into a variety of other nitrogen-containing derivatives. For instance, it can react with carboxylic acids in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form amides. This method is particularly useful for the formation of peptide bonds.

The amine can also react with sulfonyl chlorides to produce sulfonamides, which are known for their therapeutic properties.

This compound can act as a ligand, coordinating with metal ions to form coordination complexes. A notable example is its use in the formation of Hofmann-type complexes. These complexes typically consist of polymeric layers of |M–Ni(CN)₄|∞ with the amine ligand bound to the metal atom (M) researchgate.net.

Hofmann-type complexes with the general formula M(CyHEA)₂Ni(CN)₄, where CyHEA is this compound and M is either Nickel (Ni) or Cobalt (Co), have been synthesized and characterized researchgate.net. These compounds are prepared in powdered form and their structures are elucidated using infrared spectroscopy and thermal analysis (Differential Thermal Analysis - DTA and Thermogravimetric Analysis - TGA) researchgate.net.